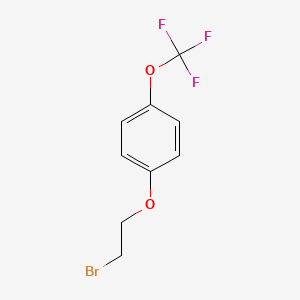

1-(2-Bromoethoxy)-4-(trifluoromethoxy)benzene

Description

1-(2-Bromoethoxy)-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8BrF3O2 It is a derivative of benzene, featuring both bromoethoxy and trifluoromethoxy functional groups

Properties

IUPAC Name |

1-(2-bromoethoxy)-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O2/c10-5-6-14-7-1-3-8(4-2-7)15-9(11,12)13/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESONWISJWXHAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCBr)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102793-81-7 | |

| Record name | 1-(2-bromoethoxy)-4-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethoxy)-4-(trifluoromethoxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with 2-bromoethanol in the presence of a base, followed by the introduction of the trifluoromethoxy group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethoxy)-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the bromoethoxy group can lead to the formation of ethoxy derivatives.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Products include azido, thiocyano, and amino derivatives.

Oxidation: Products include quinones and other oxidized aromatic compounds.

Reduction: Products include ethoxy derivatives and other reduced forms.

Scientific Research Applications

1-(2-Bromoethoxy)-4-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism by which 1-(2-Bromoethoxy)-4-(trifluoromethoxy)benzene exerts its effects depends on the specific application. In biological systems, it may interact with cellular proteins or enzymes, affecting their function. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential as an inhibitor or modulator of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-Bromoethoxy)-2-(trifluoromethoxy)benzene

- 1-(2-Bromoethoxy)-3-(trifluoromethoxy)benzene

- 1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene

Uniqueness

1-(2-Bromoethoxy)-4-(trifluoromethoxy)benzene is unique due to the specific positioning of the bromoethoxy and trifluoromethoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

1-(2-Bromoethoxy)-4-(trifluoromethoxy)benzene is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound is primarily attributed to its interaction with cellular proteins and enzymes. Research indicates that it may act as an inhibitor or modulator of specific biochemical pathways, impacting cellular processes such as proliferation and apoptosis. The exact molecular targets remain under investigation, with ongoing studies focusing on its role in various disease models.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, in vitro assays demonstrated that it inhibits the growth of certain cancer cell lines while exhibiting lower toxicity to normal cells. A notable study reported that this compound significantly reduced cell viability in gastric cancer cells compared to non-cancerous cell lines, suggesting selective cytotoxicity.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Gastric Cancer | 12.5 | Inhibition of cell growth |

| Normal Cells | >100 | Minimal toxicity |

Mechanistic Studies

Mechanistic investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. It was observed to increase the levels of cleaved caspase-3 while decreasing the anti-apoptotic protein Bcl-2, indicating a shift towards pro-apoptotic signaling.

Case Studies

- In Vivo Efficacy : In a mouse model of cancer, administration of this compound resulted in tumor size reduction compared to control groups. The compound was well-tolerated with no significant adverse effects noted during the treatment period.

- Synergistic Effects : A study examining the combination of this compound with other chemotherapeutics showed enhanced efficacy against resistant cancer cell lines, highlighting its potential as an adjuvant therapy.

Safety and Toxicology

While the compound demonstrates promising biological activity, safety assessments indicate potential skin sensitization and eye irritation risks. Further toxicological evaluations are necessary to establish a comprehensive safety profile for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.